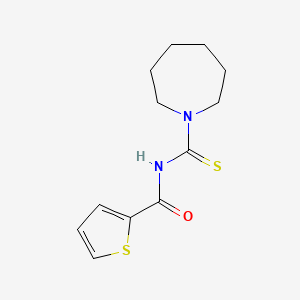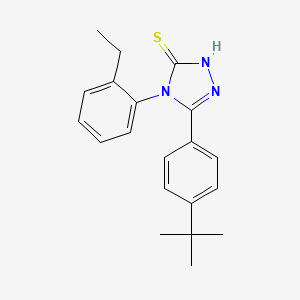![molecular formula C17H15ClN2O B5701253 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as CIEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may exert its effects through the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth or neuronal cell death.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have various biochemical and physiological effects. In cancer cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins that are involved in cancer cell growth. In neuronal cells, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to protect against oxidative stress, reduce inflammation, and enhance neuronal survival.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one of the limitations of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that are targeted by 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Another direction is to explore its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, the development of more soluble analogs of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide may enhance its bioavailability and efficacy in certain experiments.
合成法
The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide with high purity and yield.
科学的研究の応用
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In neuroscience, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In drug discovery, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been identified as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-3-4-12(10-14)17(21)19-9-8-13-11-20-16-7-2-1-6-15(13)16/h1-7,10-11,20H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJXDQWBRYGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)


![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)


![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)


![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)